molecular formula C28H37O9- B12674087 11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) CAS No. 75227-97-3

11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate)

Cat. No.: B12674087
CAS No.: 75227-97-3
M. Wt: 517.6 g/mol
InChI Key: SJNVLANCQVTUBW-LYNRDBQISA-M
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Description

11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) is a synthetic steroid derivative of progesterone. It is a potent mineralocorticoid and is known for its significant biological activity. This compound is structurally related to other corticosteroids and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) typically involves multiple steps starting from progesterone. The process includes hydroxylation, acetylation, and esterification reactions. Key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Acetylation: Acetylation of hydroxyl groups to form acetate esters.

    Esterification: Formation of the 2-acetoxypropionate ester at the 21-position.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) is used in various scientific research fields:

    Chemistry: As a precursor for the synthesis of other steroid derivatives.

    Biology: Studying the effects of corticosteroids on cellular processes.

    Medicine: Investigating its potential therapeutic uses in treating conditions like inflammation and hormonal imbalances.

    Industry: Used in the production of pharmaceuticals and as a reference compound in analytical studies.

Mechanism of Action

The compound exerts its effects by binding to specific receptors in the body, such as mineralocorticoid receptors. This binding triggers a cascade of molecular events, leading to changes in gene expression and cellular function. The pathways involved include the regulation of electrolyte balance and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    11beta-Hydroxyprogesterone: A naturally occurring steroid with similar biological activity.

    17alpha-Hydroxyprogesterone: Another steroid derivative with distinct functional groups.

    21-Deoxycorticosterone: A related compound with potent mineralocorticoid activity.

Uniqueness

11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) is unique due to its specific esterification at the 21-position, which enhances its biological activity and stability compared to other similar compounds.

Properties

CAS No.

75227-97-3

Molecular Formula

C28H37O9-

Molecular Weight

517.6 g/mol

IUPAC Name

2-[(8S,9S,10R,11S,13S,14S,17R)-17-(3-acetyloxy-3-carboxybutanoyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]acetate

InChI

InChI=1S/C28H38O9/c1-15(29)37-27(4,24(35)36)13-21(32)28(14-22(33)34)10-8-19-18-6-5-16-11-17(30)7-9-25(16,2)23(18)20(31)12-26(19,28)3/h11,18-20,23,31H,5-10,12-14H2,1-4H3,(H,33,34)(H,35,36)/p-1/t18-,19-,20-,23+,25-,26-,27?,28-/m0/s1

InChI Key

SJNVLANCQVTUBW-LYNRDBQISA-M

Isomeric SMILES

CC(=O)OC(C)(CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)CC(=O)[O-])C(=O)O

Canonical SMILES

CC(=O)OC(C)(CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)CC(=O)[O-])C(=O)O

Origin of Product

United States

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